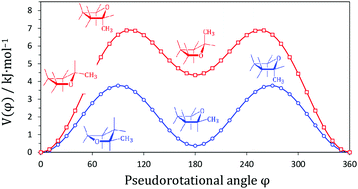Low-temperature heat capacity and pseudorotation in 2-methyltetrahydrofuran†
Physical Chemistry Chemical Physics Pub Date: 2022-01-31 DOI: 10.1039/D1CP05073G
Abstract
The heat capacity and phase transitions of 2-methyltetrahydrofuran in the temperature range from 7 to 350 K were measured using adiabatic calorimetry. The smoothed molar thermodynamic functions in the condensed state were determined on the basis of these measurements. The thermodynamic functions of the formation were also calculated. The gas-phase entropy at 298.15 K was obtained using the entropy of crystal 2-methyltetrahydrofuran, entropy of fusion and entropy of vaporization. This entropy value was used to clarify some aspects of the discrepancies between the interpretations of pseudorotation in 2-methyltetrahydrofuran. An extended quantum chemical study of pseudorotation in 2-methyltetrahydrofuran was undertaken to provide additional insight into the conformational features of a molecule. The contribution of pseudorotation to the entropy was calculated for different pseudorotational potentials constructed using various theoretical models. The experimental entropy value is in best agreement with intramolecular conversion between two low energy conformers connected by the transition state with an energy of about 4 kJ mol−1. The standard thermodynamic properties of 2-methyltetrahydrofuran in the gaseous state (T = 100 K to 1500 K) were calculated using experimental and theoretical molecular parameters.


Recommended Literature
- [1] Room-temperature spin crossover and Langmuir–Blodgett film formation of an iron(ii) triazole complex featuring a long alkyl chain substituent: the tail that wags the dog†
- [2] Rationally designed Tröger's base decorated bis-carbazoles as twisted solid-state emitting materials and dead bacterial cell imaging†
- [3] Zeolitic imidazolate framework-8 as a luminescent material for the sensing of metal ions and small molecules†
- [4] Single molecular catalysis of a redox enzyme on nanoelectrodes
- [5] Inside back cover
- [6] Nanoporous gold supported chromium-doped NiFe oxyhydroxides as high-performance catalysts for the oxygen evolution reaction†
- [7] Reversible aggregation of gold nanoparticles driven by inclusion complexation
- [8] Steric hindrance effect on the thermo- and photo-responsive properties of pyrene-based polymers†
- [9] Effect of azo dye on ammonium oxidation process and ammonia-oxidizing bacteria (AOB) in soil
- [10] Choline chloride-promoted efficient solvent-free hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Ru/C†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14246-21-0
-
CAS no.: 157701-72-9









